![molecular formula C23H22N4OS B2633423 N-(3,4-dimethylphenyl)-6-isopropyl-2-methylimidazo[2,1-b][1,3]thiazole-5-sulfonamide CAS No. 1115892-92-6](/img/structure/B2633423.png)
N-(3,4-dimethylphenyl)-6-isopropyl-2-methylimidazo[2,1-b][1,3]thiazole-5-sulfonamide
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Overview
Description
“N-(3,4-dimethylphenyl)-6-isopropyl-2-methylimidazo[2,1-b][1,3]thiazole-5-sulfonamide” is a compound that belongs to the class of thiazoles . Thiazoles are important heterocyclic compounds that have been associated with diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Synthesis Analysis
While specific synthesis information for this compound is not available, thiazole derivatives have been synthesized via various methods. For instance, a series of 1,3,4-thiadiazoles were synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride .
Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Chemical Reactions Analysis
Thiazole derivatives exhibit various biological activities due to the presence of N–C–S– moiety . The aromaticity of the ring, which provides great in vivo stability to this five-membered ring system, is also considered to contribute to the biological activities of 1,3,4-thiadiazole derivatives .
Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .
Scientific Research Applications
Background and Structure
The compound’s chemical structure consists of a 1,2,4-triazole core with various functional groups attached. Here’s the simplified structure:
Compound: 3-([5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methylsulfanyl)-5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazole\text{Compound: } \text{3-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazole} Compound: 3-([5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methylsulfanyl)-5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazole
- Anticancer Agents : Researchers investigate derivatives of 1,2,4-triazoles for their antitumor properties. These compounds may inhibit cell proliferation, induce apoptosis, or target specific cancer pathways .
- Antibacterial and Antifungal Agents : The triazole scaffold can be modified to create potent antimicrobial agents. Researchers explore these compounds as alternatives to existing antibiotics and antifungals .
- Anti-Inflammatory and Analgesic Drugs : Pyrazole-containing compounds, including 1,2,4-triazoles, exhibit anti-inflammatory and analgesic effects. They may act on pain receptors or modulate inflammatory pathways .
Hydrazones and Their Biological Properties
Hydrazones, a class of compounds, have diverse biological activities. Here’s how they relate to our compound:
- Antimicrobial Properties : Hydrazones exhibit antimicrobial effects against bacteria, fungi, and parasites. Researchers explore their potential as novel antibiotics or antifungal agents .
- Antiviral Activity : Some hydrazones demonstrate antiviral properties. They may inhibit viral replication or entry into host cells .
- Anticancer Potential : Hydrazones can interfere with cancer cell growth and induce apoptosis. Their cytotoxic effects make them interesting candidates for cancer therapy .
Other Applications
- Vasodilators : Pyrazole derivatives, including 1,2,4-triazoles, may act as vasodilators, relaxing blood vessels and improving blood flow .
- Cytoprotective Agents : Certain pyrazole-containing compounds protect cells from oxidative stress and damage. They could find applications in neuroprotection or tissue regeneration .
Future Directions
properties
IUPAC Name |
5-methyl-2-(4-methylphenyl)-4-[(5-phenyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4OS/c1-4-14-27-21(18-8-6-5-7-9-18)25-26-23(27)29-15-20-17(3)28-22(24-20)19-12-10-16(2)11-13-19/h4-13H,1,14-15H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAVPPKMALDIUGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)C)CSC3=NN=C(N3CC=C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-6-isopropyl-2-methylimidazo[2,1-b][1,3]thiazole-5-sulfonamide |
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